Setin-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

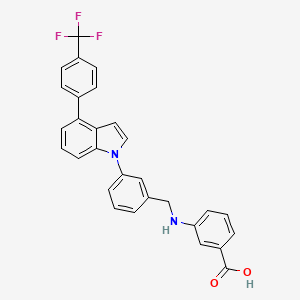

Fórmula molecular |

C29H21F3N2O2 |

|---|---|

Peso molecular |

486.5 g/mol |

Nombre IUPAC |

3-[[3-[4-[4-(trifluoromethyl)phenyl]indol-1-yl]phenyl]methylamino]benzoic acid |

InChI |

InChI=1S/C29H21F3N2O2/c30-29(31,32)22-12-10-20(11-13-22)25-8-3-9-27-26(25)14-15-34(27)24-7-1-4-19(16-24)18-33-23-6-2-5-21(17-23)28(35)36/h1-17,33H,18H2,(H,35,36) |

Clave InChI |

XPJOGIGKCTXMJB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)N2C=CC3=C(C=CC=C32)C4=CC=C(C=C4)C(F)(F)F)CNC5=CC=CC(=C5)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Setin-1 and Sirtuin-1 (SIRT1)

A Note on Terminology: The term "Setin-1" is not a systematically recognized chemical name in major chemical databases. However, it is marketed by some suppliers as a potent inhibitor of the histone methyltransferases Set7 and G9a[1]. Given the specificity of the user's request for a technical guide for researchers, it is also highly probable that "this compound" could be a typographical error for "Sirtuin-1" (SIRT1), a widely researched enzyme in the fields of aging, metabolism, and drug development.

This guide will first address the available information on the Set7/G9a inhibitor known as this compound. Subsequently, it will provide a comprehensive overview of Sirtuin-1 (SIRT1), including its modulators, signaling pathways, and relevant experimental protocols, to fully address the scope and depth of the user's request.

Part 1: this compound (Set7/G9a Inhibitor)

This compound is described as a potent inhibitor of Set7, acting through the inhibition of the lysine (B10760008) methyltransferase G9a[1]. Both Set7 and G9a are crucial enzymes involved in the methylation of histone and non-histone proteins, thereby regulating gene expression and other cellular processes.

Due to the proprietary nature of this specific compound, detailed public information regarding its chemical structure, quantitative data, and specific experimental protocols is limited. The following sections provide a general overview based on the known functions of its targets, Set7 and G9a.

Signaling Pathway Involving G9a and Set7

G9a (EHMT2) and Set7 (SETD7) are key histone methyltransferases that primarily catalyze the mono- and di-methylation of lysine residues on histones (e.g., H3K9) and other proteins. This methylation activity is fundamental to epigenetic regulation. G9a-mediated H3K9 methylation is generally associated with transcriptional repression. The pathway below illustrates the general role of these enzymes in gene regulation.

Part 2: Sirtuin-1 (SIRT1) - A Comprehensive Technical Guide

Sirtuin-1 (SIRT1) is the most extensively studied mammalian member of the sirtuin family, a class of NAD⁺-dependent deacetylases[][3][4]. These enzymes play a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and cellular senescence, by deacetylating histone and non-histone protein targets[3][5][6].

Chemical Structures of SIRT1 Modulators

SIRT1 activity can be modulated by small molecules, which are broadly classified as activators or inhibitors. These compounds are of significant interest in drug development for age-related diseases, metabolic disorders, and cancer[7][8].

SIRT1 Activators:

-

Resveratrol: A natural polyphenol found in grapes and other plants, it is the most well-known SIRT1 activator[9].

-

SRT2104: A second-generation synthetic SIRT1-activating compound (STAC) that has been evaluated in clinical trials[8][10].

-

Fisetin: A natural flavonoid that enhances SIRT1 expression and activity[5].

SIRT1 Inhibitors:

-

Sirtinol: A cell-permeable inhibitor of SIRT1 and SIRT2[4][11].

-

EX-527: A potent and selective inhibitor of SIRT1[11].

SIRT1 Signaling Pathway

SIRT1 is a central node in a complex signaling network that responds to cellular energy status (NAD⁺/NADH ratio) to control metabolism and stress responses. Key upstream regulators include factors that modulate NAD⁺ levels, while downstream effects are mediated through the deacetylation of numerous protein substrates[][13][14].

Quantitative Data on SIRT1 Modulators

The potency of SIRT1 modulators is typically determined through in vitro enzymatic assays and reported as IC₅₀ (for inhibitors) or EC₅₀/AC₅₀ (for activators) values. The table below summarizes data for representative compounds.

| Compound | Type | Target(s) | IC₅₀ / AC₅₀ | Notes |

| EX-527 | Inhibitor | SIRT1 | 38 nM | Highly selective for SIRT1 over SIRT2 and SIRT3. |

| Sirtinol | Inhibitor | SIRT1, SIRT2 | 131 µM (SIRT1) | A commonly used, but less potent, sirtuin inhibitor. |

| Tenovin-6 | Inhibitor | SIRT1, SIRT2 | 21 µM (SIRT1) | Dual inhibitor with anti-proliferative effects[4][12]. |

| Resveratrol | Activator | SIRT1 | 46 µM (AC₅₀) | Natural compound; activity can be substrate-dependent[15]. |

| SRT1720 | Activator | SIRT1 | 0.16 µM (AC₅₀) | Potent synthetic activator with metabolic benefits in vivo. |

| Fisetin | Activator | SIRT1 | Not directly reported as AC₅₀ | Increases SIRT1 expression and enhances its activity[5]. |

Note: IC₅₀ (half-maximal inhibitory concentration) and AC₅₀ (half-maximal activation concentration) values can vary depending on assay conditions and the specific peptide substrate used.

Experimental Protocols

Protocol: In Vitro Fluorometric SIRT1 Activity Assay

This protocol describes a common method for measuring the enzymatic activity of purified SIRT1 and for screening potential activators or inhibitors using a fluorogenic peptide substrate[16].

1. Principle: The assay is a two-step enzymatic reaction. First, recombinant SIRT1 deacetylates a synthetic peptide substrate derived from a known target (e.g., p53) that contains an acetylated lysine residue and is conjugated to a fluorophore like aminomethylcoumarin (AMC). In the second step, a developer solution is added that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to SIRT1 activity.

2. Materials:

-

Recombinant human SIRT1 enzyme[17]

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic Substrate (e.g., Fluor-de-Lys®-SIRT1, Ac-p53-AMC)

-

NAD⁺ solution

-

Developer solution containing a protease (e.g., Trypsin) and a sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction

-

Test compounds (inhibitors/activators) dissolved in DMSO

-

Black, opaque 96-well microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[16]

3. Experimental Workflow Diagram:

4. Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of SIRT1 enzyme, substrate, and NAD⁺ in assay buffer to the desired final concentrations.

-

Plate Setup: In a 96-well plate, add assay buffer. Then add the test compound at various concentrations or vehicle control (e.g., DMSO). Include controls for background fluorescence ('No Enzyme' control) and 100% activity ('Vehicle' control).

-

Enzyme Addition: Add the diluted SIRT1 enzyme solution to all wells except the 'No Enzyme' control wells.

-

Reaction Initiation: Start the enzymatic reaction by adding the SIRT1 substrate solution to all wells. The final reaction volume is typically 50 µL.

-

First Incubation: Mix the plate gently on a shaker and incubate at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Stop the deacetylation reaction by adding 50 µL of the Developer Solution containing nicotinamide[16]. This also initiates the cleavage of the deacetylated substrate.

-

Second Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal[16].

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm[16][18].

-

Data Analysis: Subtract the 'No Enzyme' background fluorescence from all readings. Calculate the percentage of inhibition or activation relative to the vehicle control. Plot the results to determine IC₅₀ or AC₅₀ values.

References

- 1. setin1 — TargetMol Chemicals [targetmol.com]

- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

Setin-1: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setin-1 has emerged as a significant small molecule inhibitor of the protein lysine (B10760008) methyltransferase SETD7, an enzyme implicated in a wide array of cellular processes and disease states. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of SETD7 (also known as SET7/9 or KMT7). SETD7 is a lysine methyltransferase that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone protein substrates. The primary in vitro mechanism of action of this compound is the competitive inhibition of SETD7's catalytic activity. It is an analogue of (R)-PFI-2, a well-characterized, potent SETD7 inhibitor, and is believed to occupy the substrate-binding pocket of the enzyme, thereby preventing the binding and subsequent methylation of its target proteins.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds against human SETD7 has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Target | IC50 (µM) | Notes |

| This compound (Compound 7) | Human SETD7 | 0.96 | A potent analogue of (R)-PFI-2 with a hydroxyethyl (B10761427) side chain.[1] |

| (R)-PFI-2 | Human SETD7 | 0.002 | A highly potent and selective inhibitor of SETD7, serving as a benchmark compound.[2] |

| (S)-PFI-2 | Human SETD7 | 1.0 | The less active enantiomer of (R)-PFI-2, often used as a negative control.[2] |

| DC-S238 | Human SETD7 | 4.88 | A selective inhibitor of SET7.[3] |

| DC-S239 | Human SETD7 | 4.59 | A selective inhibitor of SET7.[3] |

Experimental Protocols

Recombinant Human SETD7 Expression and Purification

To perform in vitro inhibition assays, a source of active SETD7 enzyme is required. This is typically achieved by expressing recombinant human SETD7 in a heterologous system, such as E. coli.

Methodology:

-

Gene Cloning: The cDNA encoding full-length human SETD7 (amino acids 1-366) is cloned into an expression vector, often with an affinity tag (e.g., a C-terminal 6x-His tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and protease inhibitors. The cells are then lysed using sonication or a French press.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant containing the His-tagged SETD7 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Elution and Dialysis: The bound protein is washed and then eluted using a buffer containing a high concentration of imidazole (B134444). The purified protein is then dialyzed against a storage buffer to remove imidazole and stored at -80°C.

In Vitro SETD7 Inhibition Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of SETD7 by detecting the methylation of a substrate in the presence of an inhibitor.

Methodology:

-

Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the following components in a reaction buffer (e.g., 50 mM glycine, pH 8.8):

-

Recombinant human SETD7 (e.g., 200 nM).

-

S-adenosyl-L-methionine (SAM), the methyl donor (e.g., 50 µM).

-

A peptide substrate (e.g., a fragment of histone H3 or a synthetic peptide).

-

Varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO).

-

-

Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 2 hours) to allow for enzymatic methylation of the substrate.

-

Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., trifluoroacetic acid) or an organic solvent.

-

LC-MS Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS). The extent of substrate methylation is quantified by measuring the area of the peaks corresponding to the unmethylated and methylated substrate.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Caption: Workflow for determining the in vitro IC50 of this compound against SETD7.

Signaling Pathways Modulated by SETD7 Inhibition

Inhibition of SETD7 by this compound is expected to modulate the activity of several downstream signaling pathways by preventing the methylation and subsequent functional alteration of key protein targets.

Hippo Signaling Pathway

SETD7 methylates YAP (Yes-associated protein), a key effector of the Hippo pathway. This methylation leads to the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity. Inhibition of SETD7 by this compound would be expected to reduce YAP methylation, promoting its nuclear localization and the transcription of its target genes involved in cell proliferation and organ size control.

Caption: Inhibition of the SETD7-YAP axis in the Hippo pathway by this compound.

Wnt/β-catenin Signaling Pathway

SETD7 has been shown to modulate the Wnt/β-catenin pathway. In some contexts, SETD7 facilitates the degradation of β-catenin. By inhibiting SETD7, this compound may lead to the stabilization and nuclear accumulation of β-catenin, thereby activating the transcription of Wnt target genes.

Caption: Modulation of the Wnt/β-catenin pathway by this compound via SETD7 inhibition.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of SETD7. Its in vitro mechanism of action is characterized by the direct inhibition of SETD7's methyltransferase activity, which can be quantified using biochemical assays. The inhibition of SETD7 by this compound provides a powerful tool to investigate the downstream consequences on cellular signaling pathways, such as the Hippo and Wnt/β-catenin pathways, thereby advancing our understanding of the therapeutic potential of targeting protein lysine methylation in various diseases.

References

The Discovery and Synthesis of Setin-1: A Technical Guide

An In-depth Examination of a Novel Histone Methyltransferase Inhibitor for Researchers, Scientists, and Drug Development Professionals

Introduction

Setin-1 is a novel, competitive inhibitor of the histone methyltransferase SETD7 (also known as SET7/9), an enzyme implicated in a wide array of cellular processes and disease states. Developed through an innovative pharmacophore-based strategy, this compound serves as a valuable chemical probe for elucidating the biological functions of SETD7 and as a scaffold for the development of future epigenetic drug candidates. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

The design of this compound was predicated on the concept of utilizing "biased-privileged" scaffolds. This approach leverages drug-like molecular frameworks known to interact with specific protein families and biases them with structural motifs present in the natural cofactor, S-adenosyl methionine (SAM). This strategy aims to enhance binding affinity and selectivity for the target enzyme. As a result, this compound emerged as a potent inhibitor of SETD7 and was also found to exhibit inhibitory activity against another key lysine (B10760008) methyltransferase, G9a.

Discovery and Design Philosophy

The discovery of this compound was guided by a pharmacophore-based approach that integrated key structural features of the SAM binding site within lysine methyltransferases (KMTases). The core principle was to identify a "privileged scaffold" that could be chemically modified to mimic the interactions of SAM, thereby creating a competitive inhibitor. This strategy offers a powerful alternative to high-throughput screening by focusing on chemical space with a higher probability of yielding active and selective compounds.

The logical workflow for the discovery of this compound can be conceptualized as follows:

Caption: A logical workflow diagram illustrating the key stages in the discovery of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process culminating in a key C5-arylation of an indole (B1671886) core. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials and Methods:

-

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.

-

Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

-

Flash column chromatography was performed using silica gel (230-400 mesh).

-

Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

-

High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Synthetic Scheme:

A pivotal step in the synthesis of this compound involves the regioselective C-H functionalization of a substituted indole. The general synthetic approach is depicted below.

Caption: A generalized workflow for the chemical synthesis of this compound.

Step-by-Step Procedure:

(Detailed, step-by-step experimental procedures for the synthesis of this compound are proprietary and were not fully disclosed in the public domain. The following is a representative protocol based on similar reported indole functionalizations.)

-

Preparation of the N-Protected Indole Intermediate: To a solution of the starting indole derivative in an appropriate aprotic solvent (e.g., DMF or THF), a suitable protecting group precursor (e.g., Boc-anhydride or a silyl (B83357) chloride) is added in the presence of a base (e.g., NaH or an amine base). The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by aqueous workup and purified by column chromatography.

-

C5-Arylation of the Protected Indole: The N-protected indole is subjected to a palladium- or copper-catalyzed C-H arylation reaction. In a typical procedure, the indole derivative, an arylating agent (e.g., an aryl halide or a diaryliodonium salt), a catalyst (e.g., Pd(OAc)2 or a Cu(I) salt), a ligand (e.g., a phosphine (B1218219) or bipyridine ligand), and a base (e.g., K2CO3 or Cs2CO3) are combined in a suitable solvent (e.g., toluene (B28343) or dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The crude product is then purified by column chromatography.

-

Deprotection and Final Modification: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group or fluoride (B91410) treatment for a silyl group). The resulting intermediate is then carried forward to the final modification step, which may involve amide coupling or other functional group interconversions to yield the final this compound product. The final compound is purified by preparative HPLC to ensure high purity.

Biological Activity and Selectivity

This compound was evaluated for its inhibitory activity against a panel of histone methyltransferases using in vitro enzymatic assays. The results demonstrate that this compound is a potent inhibitor of SETD7 with an IC50 in the low micromolar range. Notably, it also exhibits inhibitory activity against G9a.

Experimental Protocols: Enzymatic Assays

SETD7 and G9a Inhibition Assays:

The inhibitory activity of this compound against SETD7 and G9a was determined using a radiometric assay that measures the transfer of a tritiated methyl group from [3H]-SAM to a histone H3-derived peptide substrate.

-

Assay Components:

-

Recombinant human SETD7 or G9a enzyme.

-

Histone H3 (1-21) peptide substrate.

-

[3H]-S-adenosyl methionine ([3H]-SAM).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Assay Procedure:

-

The enzymatic reactions are initiated by combining the enzyme, peptide substrate, and varying concentrations of this compound in the assay buffer.

-

The reaction is started by the addition of [3H]-SAM and incubated at room temperature for a defined period (e.g., 1 hour).

-

The reaction is stopped by the addition of an appropriate quenching solution.

-

The reaction mixture is then transferred to a filter plate (e.g., a phosphocellulose filter plate) to capture the radiolabeled peptide substrate.

-

The filter plate is washed to remove unincorporated [3H]-SAM.

-

Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Quantitative Data

| Target | IC50 (µM) | Assay Type |

| SETD7 | 10 | Radiometric |

| G9a | Data not publicly available | Radiometric |

| Other KMTases | Generally inactive | Radiometric |

Signaling Pathways and Biological Context

SETD7 is a mono-methyltransferase that targets both histone and non-histone proteins, thereby regulating a multitude of cellular processes. Inhibition of SETD7 by this compound can thus be expected to modulate these pathways. The diagram below illustrates some of the key signaling pathways and cellular processes influenced by SETD7.

Caption: A diagram of key signaling pathways and cellular processes regulated by SETD7.

The methylation of p53 by SETD7 is known to regulate its stability and transcriptional activity, thereby influencing apoptosis and tumor suppression. Similarly, SETD7-mediated methylation of E2F1 plays a role in cell cycle progression. The modulation of NF-κB by SETD7 has implications for inflammatory responses, while its interaction with the Hippo pathway effector YAP connects it to the regulation of organ size and cell proliferation. By inhibiting SETD7, this compound provides a tool to probe these complex biological networks.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying the function of lysine methyltransferases. Its discovery through a rational, pharmacophore-based design strategy highlights the potential of this approach for generating novel and selective enzyme inhibitors. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SETD7 inhibition and to serve as a foundation for the design of next-generation KMTase inhibitors.

Technical Guide: Syntenin-1 Biological Targets and Pathways

An in-depth analysis of the query "Setin-1" suggests that it is likely a typographical error for "Syntenin-1," a well-documented scaffold protein involved in numerous critical signaling pathways. This guide will focus on Syntenin-1, providing a comprehensive overview of its biological targets, pathways, and the experimental methodologies used to elucidate its functions. A secondary possibility, "Fisetin," a natural flavonoid, is also briefly discussed due to its appearance in search results related to molecular mechanisms.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Syntenin-1 (also known as Melanoma Differentiation-Associated protein 9, MDA-9, or Syndecan Binding Protein, SDCBP) is a versatile scaffold protein characterized by the presence of two PDZ domains. These domains allow it to act as an adaptor, bringing together various signaling molecules to regulate diverse cellular processes. Its overexpression is implicated in multiple cancers, making it a target of interest for therapeutic development.[1]

Key Biological Targets of Syntenin-1

Syntenin-1 interacts with a wide array of transmembrane proteins and cytosolic signaling molecules. Its function is primarily to assemble signaling complexes and regulate protein trafficking.

Table 1: Major Binding Partners of Syntenin-1

| Target Class | Specific Protein | Cellular Function | Reference |

| Transmembrane Receptors | Frizzled 7 (FZD7) | Wnt signaling, cell polarity | [2] |

| Transforming Growth Factor-β Receptor (TGF-βR) | Cell growth, differentiation, metastasis | [1][2] | |

| Integrin Receptors | Cell adhesion, migration, invasion | [2] | |

| Epidermal Growth Factor Receptor (EGFR) | Cell proliferation, survival | [1] | |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Metabolism, growth | [1] | |

| Syndecans | Cell adhesion, growth factor signaling | [1] | |

| Cytosolic Proteins | c-Jun | Transcription factor, cell proliferation | [2] |

| Cdc42 | Cell polarity, membrane trafficking | [2] | |

| Focal Adhesion Kinase (FAK) | Cell adhesion, migration | [1] | |

| Src | Cell growth, differentiation | [1] | |

| Protein Kinase Cα (PKCα) | Signal transduction, cell invasion | [2] | |

| ALIX | Exosome biogenesis | [1] |

Core Signaling Pathways Modulated by Syntenin-1

Syntenin-1 is a critical node in several pathways that are frequently dysregulated in cancer, promoting cell motility, invasion, and metastasis.

A. Wnt Signaling Pathway (Non-canonical) Syntenin-1 binds to the Frizzled 7 (FZD7) receptor, a key component of the Wnt signaling pathway. This interaction enhances membrane trafficking and promotes the activity of downstream effectors like c-Jun and Cdc42, contributing to cell polarity and movement.[2]

B. Integrin/FAK/Src Signaling By binding to integrin receptors, Syntenin-1 facilitates the formation of the IPP (Integrin-Syntenin-PKCα) complex. This scaffolding function is crucial for activating downstream kinases like FAK, Src, and AKT, which are central regulators of cell motility and invasion.[1][2]

C. TGF-β Signaling Pathway Syntenin-1 interacts with the TGF-β receptor (TGF-βR), which enhances the activity of Smad2/3-GTPase. This interaction also inhibits the internalization of the receptor, prolonging its signaling activity at the cell surface and thereby inducing the metastatic capabilities of cancer cells.[2]

Experimental Protocols

The study of Syntenin-1 involves standard molecular and cell biology techniques to probe its interactions and functions.

A. Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

-

Objective: To determine if Syntenin-1 physically interacts with a putative binding partner (e.g., FZD7) in a cellular context.

-

Methodology:

-

Cell Lysis: Lyse cells expressing both proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Syntenin-1 overnight at 4°C.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blot using an antibody against the putative binding partner (FZD7). A band corresponding to FZD7 in the Syntenin-1 IP lane indicates an interaction.

-

B. Western Blot Analysis for Syntenin-1 Expression

-

Objective: To quantify the expression level of Syntenin-1 in different cell lines or tissues.

-

Methodology:

-

Protein Extraction: Prepare whole-cell lysates from various cell lines.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Syntenin-1 (e.g., Syntenin-1/MDA9 Rabbit mAb) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH to normalize for protein loading.[1]

-

Alternative Candidate: Fisetin

While Syntenin-1 is the most likely subject, it is worth noting that "Setin" could be a typo for Fisetin , a flavonoid with neuroprotective and potential antidepressant effects.[3]

-

Biological Targets: Fisetin is known to interact with multiple targets. Computational studies suggest strong binding affinities for proteins like glycogen (B147801) synthase kinase 3 beta (GSK3β), monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and matrix metalloproteinase 9 (MMP-9).[3]

-

Signaling Pathway: Network pharmacology analyses have identified the IL-17 signaling pathway as a significant pathway modulated by Fisetin in the context of major depressive disorder.[3]

-

Mechanism of Action: Fisetin exerts its effects by inhibiting protein aggregation (e.g., SOD1 in ALS models) and modulating pathways involved in inflammation and oxidative stress.[4]

Due to the ambiguity of the initial query, further details on Fisetin are not provided here but can be explored if it is the intended molecule of interest.

References

- 1. Syntenin-1/MDA9 (E2I9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Inhibitory effect of Fisetin against the aggregation process of SOD1 E100K mutant: computer-based drug design as a potential therapeutic for ALS disease [frontiersin.org]

In Silico Modeling of Setin-1 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of "Setin-1" interactions. Initial research indicates that "this compound" is likely a variant name for either Syntenin-1 , a versatile scaffold protein, or SETDB1 , a crucial histone methyltransferase. This document will therefore cover both proteins, offering a comprehensive resource for understanding and modeling their complex interactions.

Introduction to Syntenin-1 and SETDB1

Syntenin-1 (SDCBP) is a highly conserved intracellular protein characterized by the presence of two tandem PDZ domains. These domains act as scaffolds, mediating a wide array of protein-protein interactions that are crucial for various cellular processes. Syntenin-1 is implicated in receptor signaling, ion channel regulation, and the trafficking of transmembrane proteins. Its involvement in pathways such as those regulated by FAK, Src, and TGF-βR1 underscores its importance in cell adhesion, migration, and proliferation.

SETDB1 (ESET) is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a pivotal role in transcriptional repression and the establishment of heterochromatin. By catalyzing the trimethylation of H3K9, SETDB1 contributes to gene silencing, which is essential for embryonic development and the maintenance of genomic stability. Its dysregulation has been linked to various cancers, making it a significant target in drug discovery. SETDB1's function is often modulated by its interaction with other proteins, such as TRIM28 (KAP1), which directs its activity to specific genomic loci.

Data Presentation: Quantitative Analysis of Protein Interactions

The following tables summarize the available quantitative data for the binding affinities of Syntenin-1 and SETDB1 with their respective interacting partners. This data is essential for the parameterization and validation of in silico models.

Table 1: Quantitative Binding Affinities for Syntenin-1 Interactions

| Interacting Partner | Method | Binding Affinity (Kd/Ki) | Reference |

| Ubiquitin | Isothermal Titration Calorimetry (ITC) | 27.3 µM (Kd) | [1] |

Table 2: Quantitative Binding Affinities for SETDB1 Interactions

| Interacting Partner | Method | Binding Affinity (Kd/Ki) | Reference |

| No specific quantitative data found in the search results. |

Further literature review is required to populate this table with specific dissociation constants (Kd) or inhibition constants (Ki) for high-confidence SETDB1 interactors.

In Silico Modeling Approaches

The in silico modeling of Syntenin-1 and SETDB1 interactions can provide profound insights into their molecular mechanisms and guide the development of targeted therapeutics. The general workflow for such studies is outlined below.

Experimental Workflow for In Silico Protein-Protein Docking

In Silico Protein-Protein Docking Workflow

Signaling Pathways

Visualizing the signaling pathways involving Syntenin-1 and SETDB1 is crucial for understanding their functional context. The following diagrams, generated using the DOT language, illustrate key pathways.

Syntenin-1 Signaling Network

Syntenin-1 acts as a central node in several signaling pathways, influencing cell adhesion, migration, and proliferation.

Syntenin-1 Interaction Network

SETDB1-mediated Transcriptional Repression

SETDB1 is a key player in gene silencing through its interaction with the TRIM28/KAP1 complex, which is recruited to specific genomic locations by KRAB zinc-finger proteins.

SETDB1-mediated Gene Silencing Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate protein-protein interactions of Syntenin-1 and SETDB1.

Co-Immunoprecipitation (Co-IP) of Endogenous Proteins

This protocol is adapted for the immunoprecipitation of endogenous protein complexes.

1. Cell Lysis:

-

Harvest cells (approximately 1-5 x 10^7) and wash twice with ice-cold PBS.

-

Lyse cells in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

3. Immunoprecipitation:

-

Add 1-5 µg of the primary antibody (specific to the bait protein, e.g., anti-Syntenin-1 or anti-SETDB1) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

4. Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer, e.g., without SDS and deoxycholate).

-

After the final wash, carefully remove all residual buffer.

5. Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the results by Western blotting using antibodies specific to the bait and expected interacting proteins.

GST Pull-Down Assay

This assay is used to confirm direct protein-protein interactions in vitro.

1. Expression and Purification of GST-fused Bait Protein:

-

Transform E. coli (e.g., BL21 strain) with a plasmid encoding the GST-fused bait protein (e.g., GST-Syntenin-1).

-

Induce protein expression with IPTG and purify the GST-fusion protein from the bacterial lysate using glutathione-agarose beads according to the manufacturer's protocol.

-

Elute the purified protein or keep it bound to the beads for the pull-down assay.

2. Preparation of Prey Protein Lysate:

-

Prepare a cell lysate containing the prey protein(s) as described in the Co-IP protocol (Step 1). The prey can be from a cell line, tissue extract, or in vitro transcription/translation product.

3. Binding Reaction:

-

Incubate the immobilized GST-bait protein (on glutathione-agarose beads) with the prey protein lysate for 2-4 hours or overnight at 4°C on a rotator.

-

As a negative control, incubate the prey lysate with GST protein alone bound to beads.

4. Washing:

-

Pellet the beads by centrifugation (e.g., 500 x g for 3 minutes).

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

5. Elution and Analysis:

-

Elute the bound proteins by adding elution buffer (e.g., buffer containing reduced glutathione) or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody specific for the prey protein.

Conclusion

This technical guide provides a foundational framework for the in silico modeling of Syntenin-1 and SETDB1 interactions. By integrating quantitative experimental data with computational approaches, researchers can gain a deeper understanding of the molecular mechanisms governing the functions of these important proteins. The provided protocols and visualization examples serve as a starting point for designing and executing robust studies in this area. Further targeted experimental work to generate more quantitative binding data will be crucial for refining and validating the predictive power of in silico models.

References

Setin-1: A Comprehensive Analysis of Pharmacokinetics, Pharmacodynamics, and Preclinical Profile

[WHITE PAPER]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Setin-1, a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. The data presented herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across multiple preclinical species, alongside its cellular and in vivo target engagement and efficacy. Detailed experimental protocols and clear data visualizations are provided to support future research and development of this compound.

Introduction to this compound

This compound is a synthetic, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to a unique allosteric pocket, this compound effectively prevents the phosphorylation and activation of ERK1/2, a critical downstream node in the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a key driver in numerous human cancers, making this compound a promising candidate for targeted oncology therapy. This guide details its fundamental drug-like properties to establish a foundational PK/PD relationship.

Pharmacokinetics (PK) of this compound

The pharmacokinetic profile of this compound has been characterized in mouse, rat, and dog models to understand its disposition in biological systems and to project human PK parameters.

Summary of PK Parameters

Quantitative data from single-dose intravenous (IV) and oral (PO) administration studies are summarized below.

| Parameter | Mouse | Rat | Dog | Human (Projected) |

| Clearance (CL) (mL/min/kg) | 25.5 | 15.2 | 5.1 | 2.5 |

| Volume of Distribution (Vss) (L/kg) | 2.8 | 1.9 | 1.5 | 1.2 |

| Terminal Half-Life (t½) (h) | 1.9 | 2.2 | 4.8 | 8.1 |

| Oral Bioavailability (F) (%) | 75 | 88 | 95 | >90 |

| Time to Max Concentration (Tmax) (h) | 0.5 | 1.0 | 2.0 | 2.0 |

| Plasma Protein Binding (%) | 98.5 | 99.1 | 99.5 | 99.6 |

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the key PK parameters of this compound following IV and PO administration in rodents.

-

Animal Models: Male CD-1 mice (n=3 per group) and Sprague-Dawley rats (n=3 per group) were used.

-

Dosing:

-

Intravenous (IV): this compound was formulated in 20% Solutol HS 15 / 80% Water and administered as a bolus dose of 1 mg/kg via the tail vein.

-

Oral (PO): this compound was formulated in 0.5% methylcellulose (B11928114) / 0.1% Tween 80 and administered as a single dose of 5 mg/kg via oral gavage.

-

-

Sample Collection: Blood samples (~50 µL) were collected from a sparse sampling design at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

-

Sample Processing: Plasma was isolated by centrifugation at 2000 x g for 10 minutes at 4°C.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

PK/PD Study Workflow

The following diagram outlines the typical workflow for an integrated pharmacokinetic and pharmacodynamic study to establish the dose-exposure-response relationship.

Pharmacodynamics (PD) of this compound

The pharmacodynamic effects of this compound were evaluated through in vitro biochemical and cellular assays, as well as in vivo tumor models, to confirm its mechanism of action and anti-proliferative activity.

Signaling Pathway Inhibition

This compound inhibits the phosphorylation of ERK1/2 by targeting the upstream kinases MEK1/2.

In Vitro and In Vivo Potency

This compound demonstrates potent inhibition of the target in biochemical and cellular contexts, which translates to tumor growth inhibition in vivo.

| Assay Type | Model System | Parameter | Value |

| Biochemical | Recombinant Human MEK1 Kinase | IC50 | 1.5 nM |

| Cellular | A375 Melanoma Cells (BRAF V600E) | p-ERK IC50 | 12 nM |

| Cellular | A375 Melanoma Cells (BRAF V600E) | Anti-proliferative IC50 | 25 nM |

| In Vivo | A375 Xenograft Model | Tumor Growth Inhibition (TGI) | 85% at 10 mg/kg, QD |

Experimental Protocol: Cellular p-ERK Western Blot Assay

Objective: To determine the IC50 of this compound for inhibiting ERK1/2 phosphorylation in a cellular context.

-

Cell Culture: A375 human melanoma cells were cultured in DMEM with 10% FBS and seeded into 6-well plates at a density of 5x10^5 cells/well.

-

Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or DMSO vehicle for 2 hours.

-

Protein Extraction: Cells were washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration was determined by BCA assay.

-

Western Blotting:

-

Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection & Analysis: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software. The p-ERK signal was normalized to the total ERK signal, and the IC50 value was calculated using a four-parameter logistic curve fit in GraphPad Prism.

PK/PD Relationship and Efficacy

A strong correlation between this compound plasma concentration, target inhibition in tumor tissue, and anti-tumor efficacy has been established, providing a clear rationale for dose selection in further studies.

Dose-Exposure-Efficacy Relationship

The logical flow from dosing to clinical outcome is dependent on achieving sufficient target coverage over the dosing interval.

Setin-1 solubility and stability studies

Setin-1 Stability Profile

Stability testing is crucial for determining the re-test period or shelf life of a drug substance.[1] It provides evidence on how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This section covers the protocols for forced degradation studies, which help identify potential degradation products and pathways, and long-term stability studies conducted under ICH-recommended conditions.[3]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely breakdown products and establish the intrinsic stability of the molecule.[3] These studies expose this compound to conditions more severe than accelerated stability testing.[3]

Methodology:

-

Acid/Base Hydrolysis: this compound was dissolved in 0.1 N HCl and 0.1 N NaOH and refluxed for 8-12 hours. Samples were taken at various time points, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: this compound was treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Samples were analyzed at regular intervals.

-

Thermal Degradation: Solid this compound was exposed to dry heat at 60°C for 7 days in a calibrated oven.

-

Photostability: this compound was exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample was kept under the same conditions to serve as a baseline.

-

Analysis: All samples were analyzed using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Experimental Protocol: Long-Term Stability Study (ICH Guidelines)

Formal stability studies are conducted on at least three primary batches to establish a re-test period.[1][2] The storage conditions are based on the climatic zones for which the drug is intended.[5]

Methodology:

-

Batch Selection: Three pilot-scale batches of this compound, manufactured via a process simulating the final production method, were used.[2]

-

Container Closure System: Samples were stored in their proposed commercial packaging (e.g., amber glass vials with inert stoppers).

-

Storage Conditions: Samples were stored under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Samples were pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, samples were tested for appearance, purity (by HPLC), degradation products, and any other critical quality attributes.

Stability Data Summary

The results from the stability studies are summarized below.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Assay (% Remaining) | Degradation Products Detected |

|---|---|---|---|

| 0.1 N HCl (reflux) | 12 hours | 88.5% | DP-H1, DP-H2 |

| 0.1 N NaOH (reflux) | 8 hours | 85.2% | DP-B1 |

| 3% H₂O₂ (RT) | 24 hours | 90.1% | DP-O1 |

| Thermal (60°C) | 7 days | 98.9% | Minor unspecified peaks |

| Photolytic | 1.2M lux-hr / 200 W-hr/m² | 94.7% | DP-P1 |

DP = Degradation Product; H=Hydrolytic; B=Basic; O=Oxidative; P=Photolytic

Table 4: Long-Term Stability of this compound at 25°C / 60% RH

| Time Point (Months) | Appearance | Purity by HPLC (%) | Total Impurities (%) |

|---|---|---|---|

| 0 | White Crystalline Powder | 99.8 | 0.2 |

| 3 | Conforms | 99.8 | 0.2 |

| 6 | Conforms | 99.7 | 0.3 |

| 12 | Conforms | 99.7 | 0.3 |

| 24 | Conforms | 99.6 | 0.4 |

Visualizations: Workflows and Biological Pathways

To provide a clearer understanding of the processes and the potential biological context of this compound, the following diagrams have been generated.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the solubility and stability experiments.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for conducting stability studies.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is proprietary, many small molecule inhibitors target key cellular signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where this compound inhibits the MAP Kinase (MAPK/ERK) pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MEK kinase by this compound.

Conclusion

The data presented in this guide establish a foundational understanding of the solubility and stability of this compound. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. It is relatively stable under thermal and oxidative stress but shows susceptibility to degradation under hydrolytic (acidic and basic) and photolytic conditions. The identified degradation products will require further characterization and monitoring during formulation development and long-term storage. The established stability profile, determined according to ICH guidelines, will inform the definition of appropriate storage conditions and a preliminary shelf life for the drug substance. These findings are integral to advancing the development of this compound into a safe, effective, and stable therapeutic product.

References

Preliminary Toxicity Screening of Setin-1: A Technical Whitepaper

Disclaimer: Extensive searches for a compound identified as "Setin-1" within publicly available scientific databases and literature have yielded no specific results. Therefore, this document serves as a generalized template and illustrative guide for the preliminary toxicity screening of a novel investigational compound. The data, experimental protocols, and pathway analyses presented herein are hypothetical and are provided to demonstrate the structure and content of a comprehensive toxicology whitepaper as per the user's request.

Executive Summary

This document outlines a proposed framework for the initial non-clinical safety and toxicity assessment of a novel therapeutic candidate. The primary objective of this preliminary screening is to identify potential toxic liabilities, establish a preliminary safety profile, and inform dose selection for subsequent preclinical and clinical studies. The methodologies described herein encompass a battery of in vitro and in silico assays designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity. All experimental designs are aligned with international regulatory guidelines to ensure data quality and relevance for future drug development milestones.

In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves assessing its effect on cell viability across various cell lines. This helps in determining the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant cancer cell line (e.g., MCF-7 for breast cancer), are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is maintained at <0.5%.

-

Incubation: Cells are treated with the compound dilutions and incubated for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, the media is replaced with fresh media containing 0.5 mg/mL MTT and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are solubilized with 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by non-linear regression analysis.

Quantitative Data: Cytotoxicity (IC50 Values)

The following table summarizes the hypothetical IC50 values of a test compound against various cell lines after 48 hours of exposure.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver | 75.2 |

| HEK293 | Kidney | 88.5 |

| MCF-7 | Breast (Cancer) | 25.8 |

| HUVEC | Endothelial | > 100 |

Experimental Workflow: In Vitro Cytotoxicity

Genotoxicity Assessment

Genotoxicity assays are crucial to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing phenotype.

-

Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Quantitative Data: Ames Test Results

The following table presents hypothetical results from an Ames test.

| Strain | Metabolic Activation (S9) | Compound Concentration (µ g/plate ) | Revertant Colonies | Fold Increase vs. Control | Result |

| TA98 | - | 0 (Control) | 25 | 1.0 | Negative |

| 10 | 28 | 1.1 | |||

| 50 | 30 | 1.2 | |||

| TA100 | + | 0 (Control) | 120 | 1.0 | Negative |

| 10 | 135 | 1.1 | |||

| 50 | 140 | 1.2 |

Logical Flow: Genotoxicity Assessment Strategy

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. In silico and in vitro methods can predict and confirm the involvement of specific signaling pathways.

Hypothetical Signaling Pathway Perturbation

Based on in silico predictions, a hypothetical compound might interact with components of the MAPK/ERK pathway, which is critical for cell proliferation and survival. Inhibition of this pathway could lead to the observed cytotoxicity in cancer cell lines.

Unraveling Setin-1: A Technical Guide to a Mianserin Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction: Setin-1, identified by the CAS number 13802-67-3, is chemically known as 2-Acetyl-1,2,3,4,9,13b-hexahydro-2,4a-diaza-tribenzo[a,c,E]cyclohepten-7-ol, acetate (B1210297) (ester). This compound is a diacetylated derivative of a metabolite of Mianserin, a well-known tetracyclic antidepressant. While initially cataloged by a commercial supplier as a potent inhibitor of the histone methyltransferases SET7 and G9a, publicly available scientific literature to date does not substantiate this specific activity. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity and the biological context of its parent molecule, Mianserin.

Chemical Properties and Data

Quantitative data for the compound with CAS number 13802-67-3 is limited. The following table summarizes the key identifiers.

| Property | Value |

| CAS Number | 13802-67-3 |

| Chemical Name | 2-Acetyl-1,2,3,4,9,13b-hexahydro-2,4a-diaza-tribenzo[a,c,E]cyclohepten-7-ol, acetate (ester) |

| Molecular Formula | C21H22N2O3 |

| Synonyms | Mianserin M(Nor-HO), diacetylated |

Synthesis and Experimental Protocols

General Acetylation Protocol (Hypothetical):

A general approach to the synthesis would involve the following steps:

-

Starting Material: Obtain the metabolite of Mianserin, specifically the nor-hydroxy-mianserin.

-

Acetylation: The acetylation of the amino and hydroxyl groups can be achieved using a suitable acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct and in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the synthesized compound would be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Context: Mianserin and its Derivatives

Given the structural relationship, the biological activities of Mianserin and its metabolites provide the primary context for understanding this compound. Mianserin is known to interact with various receptors in the central nervous system.

Known Signaling Pathways of Mianserin:

Mianserin's primary mechanism of action is the blockade of various neurotransmitter receptors. This interaction leads to a cascade of downstream signaling events.

Caption: Mianserin's primary mechanism of receptor blockade.

Potential as a SET7/G9a Inhibitor: An Unverified Claim

The initial classification of this compound as a potent inhibitor of SET7 and G9a remains to be validated in the public domain. SET7 and G9a are histone methyltransferases that play crucial roles in epigenetic regulation. Inhibition of these enzymes is a subject of intense research in areas such as oncology and metabolic diseases.

Hypothesized Signaling Pathway Inhibition:

If the compound were to inhibit SET7 and G9a, it would impact the methylation of histone and non-histone proteins, leading to changes in gene expression.

Caption: Hypothesized mechanism of this compound as a SET7/G9a inhibitor.

Conclusion and Future Directions

The compound with CAS number 13802-67-3, identified as a diacetylated derivative of a Mianserin metabolite, presents an interesting case where a commercially available molecule lacks extensive characterization in the scientific literature. The primary claim of its potent inhibitory activity against SET7 and G9a requires experimental validation. Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic route and full analytical characterization.

-

Enzymatic Assays: Rigorous testing of the compound's inhibitory activity against a panel of histone methyltransferases, including SET7 and G9a.

-

Cell-Based Assays: Evaluation of the compound's effects on histone methylation and gene expression in relevant cell models.

-

Pharmacokinetic and Pharmacodynamic Studies: If activity is confirmed, further studies to assess its drug-like properties would be warranted.

For researchers in drug discovery, this compound may represent an unexplored scaffold. However, any investigation should begin with a thorough verification of its purported biological activity.

Methodological & Application

Application Notes and Protocols for the Study of Setin-1 (Syntenin-1/SDCBP) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Setin-1, more commonly known as Syntenin-1 or Syndecan Binding Protein (SDCBP), is a versatile scaffold protein that plays a pivotal role in a multitude of cellular processes. Its function is intrinsically linked to its two PDZ domains, which facilitate interactions with a wide array of transmembrane proteins and cytoplasmic signaling molecules. Aberrant expression of Syntenin-1 has been implicated in the progression of various cancers, making it a significant area of research for therapeutic development. Syntenin-1 is involved in regulating cell migration, invasion, proliferation, and the biogenesis of exosomes.[1][2] These application notes provide detailed protocols for investigating the cellular functions of Syntenin-1.

Data Presentation

Table 1: Key Interacting Partners of Syntenin-1

| Interacting Protein | Cellular Process | Potential Significance in Cancer |

| Syndecans | Cell adhesion, protein trafficking | Regulation of growth factor signaling |

| c-Src | Cell motility, invasion | Activation of pro-metastatic pathways |

| FAK (Focal Adhesion Kinase) | Cell adhesion, migration | Promotion of metastasis |

| PI3K/AKT | Proliferation, survival | Driving tumor growth and chemoresistance |

| TGF-β Receptor | Epithelial-Mesenchymal Transition (EMT) | Induction of invasive phenotypes |

| ALIX | Exosome biogenesis | Intercellular communication in the tumor microenvironment |

| Frizzled-7 | Wnt signaling | Regulation of cancer cell stemness and proliferation |

Table 2: Summary of Syntenin-1's Role in Different Cancer Types

| Cancer Type | Key Functions of Syntenin-1 | Associated Signaling Pathways |

| Melanoma | Promotes tumorigenesis, migration, and invasion.[1] | FAK/Src, NF-κB |

| Breast Cancer | Associated with metastasis and reduced efficacy of treatments in triple-negative subtypes.[1] | TGF-β, Wnt |

| Prostate Cancer | Enhances invasion, migration, and angiogenesis.[1] | IGF-1R/STAT3, Rac1 |

| Pancreatic Cancer | Drives proliferation, migration, and invasion.[1] | PI3K/AKT |

| Lung Cancer | Overexpression is linked to poor prognosis.[3] | p38 MAPK, AKT |

| Glioblastoma | Implicated in tumor progression and metastasis.[1] | FAK/Src |

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways regulated by Syntenin-1 and a general experimental workflow for its study.

Caption: Key signaling pathways modulated by Syntenin-1.

Caption: Experimental workflow for studying Syntenin-1 function.

Experimental Protocols

shRNA-Mediated Knockdown of Syntenin-1

This protocol describes the stable knockdown of Syntenin-1 in a chosen cancer cell line using a retroviral or lentiviral shRNA delivery system.

Materials:

-

High Syntenin-1 expressing cancer cell line (e.g., MDA-MB-231 for breast cancer, B16F10 for melanoma).

-

shRNA constructs targeting Syntenin-1 (at least two different sequences) and a non-targeting control shRNA in a suitable viral vector.

-

Packaging plasmids for virus production.

-

Transfection reagent.

-

HEK293T cells for virus production.

-

Complete cell culture medium.

-

Puromycin (B1679871) for selection.

-

Polybrene.

Procedure:

-

Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Plate the target cancer cells and allow them to adhere. On the following day, infect the cells with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Expansion: Culture the cells in the selection medium for 7-10 days, replacing the medium every 2-3 days, to obtain a stable population of Syntenin-1 knockdown cells.

-

Validation: Confirm the knockdown of Syntenin-1 expression by Western Blotting and/or qRT-PCR.

Western Blot Analysis of Syntenin-1 Expression

This protocol is for detecting the level of Syntenin-1 protein in cell lysates.

Materials:

-

Cell lysates from control and Syntenin-1 knockdown cells.

-

RIPA or similar lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody: Rabbit anti-Syntenin-1.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Syntenin-1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Co-Immunoprecipitation (Co-IP) for Syntenin-1 Interaction Partners

This protocol is for identifying proteins that interact with Syntenin-1 in their native state.[4][5][6][7][8]

Materials:

-

Cell lysate.

-

Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based).

-

Anti-Syntenin-1 antibody for immunoprecipitation.

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Laemmli sample buffer.

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Syntenin-1 antibody or control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by Western Blotting using antibodies against suspected interaction partners.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][9][10][11]

Materials:

-

Control and Syntenin-1 knockdown cells.

-

96-well plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO or solubilization solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Migration (Scratch) Assay

This assay is used to study collective cell migration in a two-dimensional context.[1][2][12][13]

Materials:

-

Control and Syntenin-1 knockdown cells.

-

6-well or 12-well plates.

-

P200 pipette tip or a scratch-making tool.

-

Microscope with a camera.

Procedure:

-

Create a Monolayer: Seed cells in a plate and grow them to full confluency.

-

Create a Scratch: Use a sterile pipette tip to create a straight scratch in the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control group.

-

Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration.

Cell Invasion (Transwell) Assay

This assay assesses the ability of cells to invade through an extracellular matrix barrier.[14][15][16]

Materials:

-

Control and Syntenin-1 knockdown cells.

-

Transwell inserts with a porous membrane (8 µm pore size).

-

Matrigel or another extracellular matrix component.

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Methanol (B129727) for fixation.

-

Crystal violet for staining.

Procedure:

-

Coat Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

-

Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

Immunofluorescence Staining for Subcellular Localization

This protocol is for visualizing the subcellular localization of Syntenin-1.

Materials:

-

Cells grown on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking solution (e.g., BSA in PBS).

-

Primary antibody: Rabbit anti-Syntenin-1.

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Grow cells on sterile coverslips to 60-80% confluency.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with the anti-Syntenin-1 primary antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

References

- 1. clyte.tech [clyte.tech]

- 2. axionbiosystems.com [axionbiosystems.com]

- 3. researchhub.com [researchhub.com]

- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]